molecular formula C9H8ClNO B8378046 3-(2-Chloroethoxy)benzonitrile

3-(2-Chloroethoxy)benzonitrile

Cat. No.: B8378046
M. Wt: 181.62 g/mol
InChI Key: IYWYLHUQGUIKHO-UHFFFAOYSA-N
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Description

3-(2-Chloroethoxy)benzonitrile is an organic compound with the molecular formula C9H8ClNO It is a derivative of benzonitrile, where a 2-chloroethyl group is attached to the benzene ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The general reaction scheme is as follows:

3-Hydroxybenzonitrile+2-ChloroethanolK2CO3This compound\text{3-Hydroxybenzonitrile} + \text{2-Chloroethanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 3-Hydroxybenzonitrile+2-ChloroethanolK2​CO3​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

3-(2-Chloroethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloroethyl group can act as an alkylating agent, potentially modifying nucleophilic sites in biomolecules such as DNA or proteins. This can result in various biological effects, including cytotoxicity or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Bromoethyl)oxy]benzonitrile
  • 3-[(2-Iodoethyl)oxy]benzonitrile
  • 3-[(2-Fluoroethyl)oxy]benzonitrile

Uniqueness

3-(2-Chloroethoxy)benzonitrile is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and biological activities. The choice of halogen can influence the compound’s stability, solubility, and interaction with other molecules.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

3-(2-chloroethoxy)benzonitrile

InChI

InChI=1S/C9H8ClNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2

InChI Key

IYWYLHUQGUIKHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3-hydroxybenzonitrile (5.00 g, 42.0 mmol), 1-bromo-2-chloroethane (9.00 g, 62.8 mmol) and potassium hydroxide (2.5 g, 44.6 mmol) in ethanol (100 mL) was stirred at 90° C. for 24 hr. The reaction mixture was concentrated under reduced pressure, and the residue was extracted with diethyl ether and water. The organic layer was washed with saturated brine, dried over sodium sulfate, and concentrated. The obtained oil was purified by silica gel column chromatography (2%-50% ethyl acetate/hexane) to give the title compound as a colorless oil (1.39 g, 18%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
18%

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